![molecular formula C13H15ClO2 B11725414 4-[4-(3-Chloropropoxy)phenyl]but-3-en-2-one](/img/structure/B11725414.png)
4-[4-(3-Chloropropoxy)phenyl]but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(3-Chloropropoxy)phenyl]but-3-en-2-one is an organic compound with the molecular formula C13H15ClO2 It is known for its unique structure, which includes a chloropropoxy group attached to a phenyl ring, and a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Chloropropoxy)phenyl]but-3-en-2-one typically involves the reaction of 4-hydroxybenzaldehyde with 3-chloropropyl bromide in the presence of a base such as potassium carbonate. This reaction forms 4-(3-chloropropoxy)benzaldehyde, which is then subjected to a Claisen-Schmidt condensation with acetone to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Chloropropoxy)phenyl]but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the butenone moiety to a butanol group.
Substitution: The chloropropoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(3-Chloropropoxy)phenyl]but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(3-Chloropropoxy)phenyl]but-3-en-2-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The chloropropoxy group may enhance binding affinity to certain biological targets, while the butenone moiety could participate in covalent interactions with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-3-buten-2-one:
4-(4-Bromophenyl)but-3-en-2-one: Similar structure with a bromine atom instead of a chlorine atom in the propoxy group.
Uniqueness
4-[4-(3-Chloropropoxy)phenyl]but-3-en-2-one is unique due to the presence of the chloropropoxy group, which can influence its reactivity and binding properties. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Properties
Molecular Formula |
C13H15ClO2 |
|---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
4-[4-(3-chloropropoxy)phenyl]but-3-en-2-one |
InChI |
InChI=1S/C13H15ClO2/c1-11(15)3-4-12-5-7-13(8-6-12)16-10-2-9-14/h3-8H,2,9-10H2,1H3 |
InChI Key |
MJDJGBZBAKOMCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)OCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Sulfanylidene-5-{[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B11725333.png)


![ethyl 2-[2-oxo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-3-ylidene]acetate](/img/structure/B11725349.png)
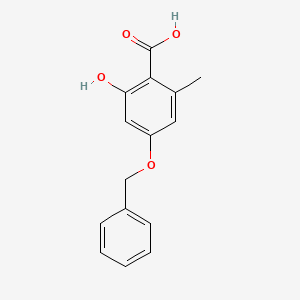
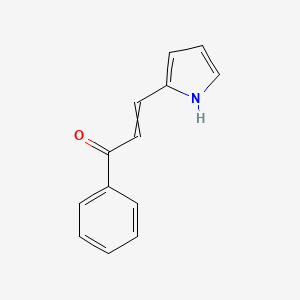
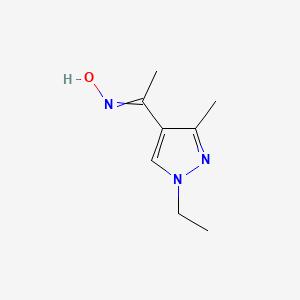
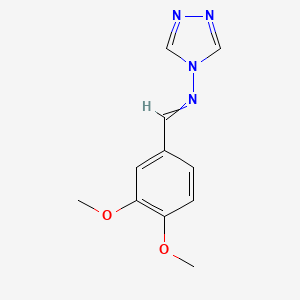
![N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B11725366.png)
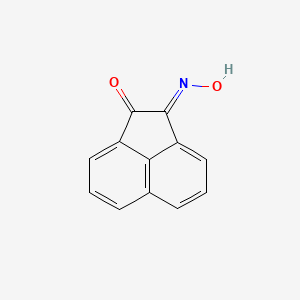
![N'-[(3-Chloro-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11725381.png)

![4-[(Thiophen-2-yl)methylidene]-2,3,4,5-tetrahydro-1-benzothiepin-5-one](/img/structure/B11725389.png)
![3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B11725392.png)
